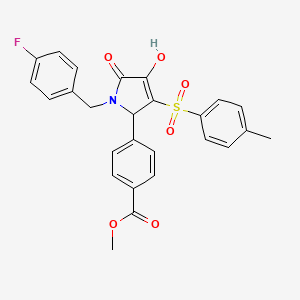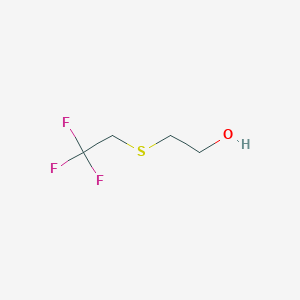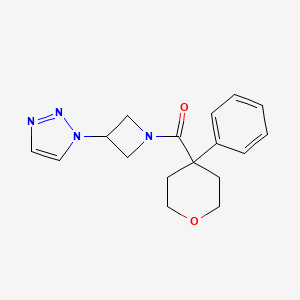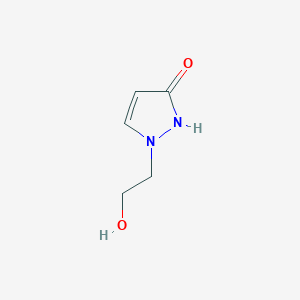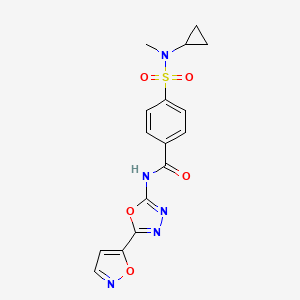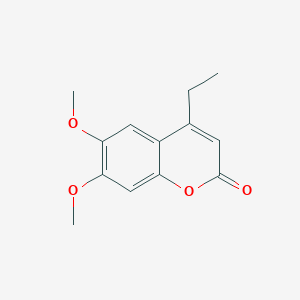![molecular formula C27H36N4O7S B2539992 4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-61-3](/img/structure/B2539992.png)
4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemically synthesized molecule that appears to be designed for potential therapeutic applications. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of related 1,3,4-oxadiazole derivatives, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole compounds involves multiple steps, starting with the transformation of an initial compound into various intermediates, followed by a nucleophilic substitution reaction to achieve the final oxadiazole scaffolds . For instance, in the first paper, indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized through a multi-step process that included the use of ethyl 4-(1H-indol-3-yl)butanoate and 4-chloro-N-(substituted-phenyl)butanamides as key intermediates . This suggests that the synthesis of the compound would likely involve a similar complex multi-step process, potentially including the use of substituted anilines and chlorobutanoyl chloride as starting materials.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing three heteroatoms, typically nitrogen and oxygen . The oxadiazole ring is a crucial structural motif that can be modified with various substituents to enhance the biological activity of the compound. In the case of the compound , the presence of a triethoxyphenyl group suggests potential modifications to the oxadiazole ring that could influence its binding properties and biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of oxadiazole derivatives often include the formation of hydrazides, followed by their reaction with orthoesters in the presence of a catalyst such as glacial acetic acid . This leads to the formation of the oxadiazole ring and potentially other related heterocyclic products. The synthesis process may also involve carbon-sulfur fission, as observed in the second paper, which can lead to the formation of unexpected by-products .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure and the nature of their substituents. The papers provided do not offer specific details on the physical properties such as melting point, solubility, or stability of the compounds synthesized. However, the biological activity, such as the inhibitory potential against enzymes like urease, is highlighted, with one compound exhibiting competitive inhibition with a Ki value of 0.003 µM . Additionally, in silico studies and hemolytic studies suggest that these molecules have good binding energy values and mild cytotoxicity towards cell membranes, respectively . These properties are crucial for the development of therapeutic agents and can be used to infer the potential applications of the compound .
Applications De Recherche Scientifique
Crystal Structure and Biological Studies
Derivatives of 1,3,4-oxadiazole, including those with similar structural motifs to the specified compound, have been synthesized and characterized for their crystal structures, Hirshfeld surfaces, and biological activities. These studies often focus on understanding the intermolecular interactions and quantifying them using computational methods. For instance, derivatives have shown significant antibacterial and antioxidant activities, suggesting their potential as medicinal compounds (Subbulakshmi N. Karanth et al., 2019).
Anticancer Evaluation
Another area of application involves the synthesis and evaluation of oxadiazole derivatives as anticancer agents. By designing and synthesizing a series of substituted benzamides with oxadiazole rings, researchers have tested these compounds for their efficacy against various cancer cell lines. Some derivatives exhibit moderate to excellent anticancer activities, highlighting the potential of oxadiazole derivatives in developing new therapeutic agents (B. Ravinaik et al., 2021).
Enzyme Inhibition
Oxadiazole derivatives have also been explored for their inhibitory effects on enzymes such as alkaline phosphatase. By synthesizing bi-heterocyclic benzamides and evaluating their inhibitory potential, researchers aim to understand the mechanism of action and develop compounds that could regulate enzymatic activities critical for various biological processes (M. Abbasi et al., 2019).
Corrosion Inhibition
In the field of materials science, 1,3,4-oxadiazole derivatives have been assessed for their corrosion inhibition properties. These compounds can form protective layers on metal surfaces, offering potential applications in protecting materials from corrosion. The effectiveness of these inhibitors has been studied using various analytical and computational methods (P. Ammal et al., 2018).
Antimicrobial Activity
The synthesis and evaluation of arylazopyrazole pyrimidone clubbed with heterocyclic compounds, including oxadiazole derivatives, for their antimicrobial activity against various bacteria and fungi showcase another significant application. These studies contribute to the search for new antimicrobial agents amid rising antibiotic resistance (Nikulsinh Sarvaiya et al., 2019).
Propriétés
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O7S/c1-6-11-16-31(7-2)39(33,34)21-14-12-19(13-15-21)25(32)28-27-30-29-26(38-27)20-17-22(35-8-3)24(37-10-5)23(18-20)36-9-4/h12-15,17-18H,6-11,16H2,1-5H3,(H,28,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFPGKCDZBWRFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

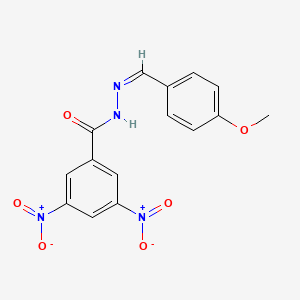
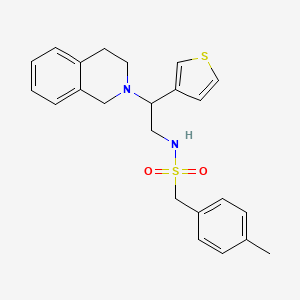
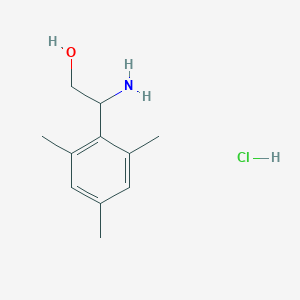
![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-7-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B2539915.png)
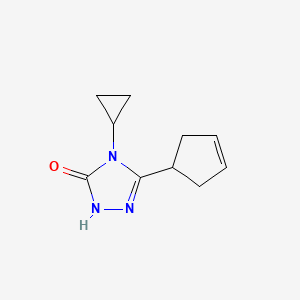
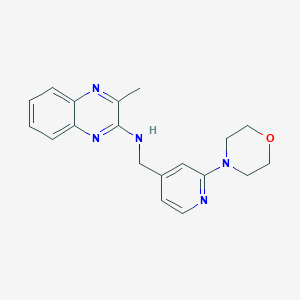
![ethyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2539919.png)
![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2539921.png)
